Tropine isobutyrate

説明

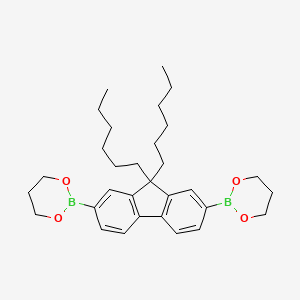

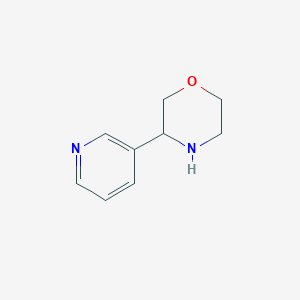

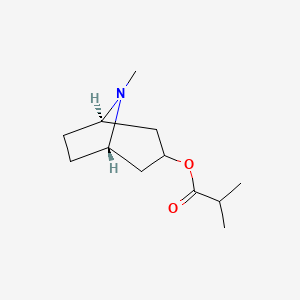

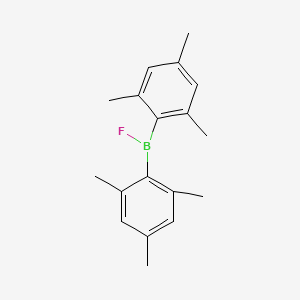

Tropine isobutyrate is a compound derived from the tropane alkaloid family . It is a secondary metabolite of Solanaceae plants and is an anticholinergic agent . The molecular formula of Tropine isobutyrate is C12H21NO2 and it has a molecular weight of 211.30 g/mol .

Synthesis Analysis

Tropane alkaloids are a special class of alkaloids found naturally in a diverse group of flowering plant families . The biosynthesis of tropane alkaloids has been the subject of study for several years now . Over the years, research has been directed at elucidating the biosynthetic pathways leading to the production of pharmacologically active tropane alkaloids .

Molecular Structure Analysis

Tropane alkaloids are defined by their N-methyl-8-azabicyclo[3.2.1]octane core structure . They bear at least one hydroxyl group in position 3 . The molecular data for the genes and enzymes responsible for tropane alkaloid biosynthesis was only available for members within the Solanaceae .

Chemical Reactions Analysis

Tropine-based functionalized acidic ionic liquids (FAILs) were synthesized to realize esterification catalysis for the first time . The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin with 88.7% yield and 90.8% selectivity .

Physical And Chemical Properties Analysis

Tropine isobutyrate is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Tropane Alkaloids

Tropine isobutyrate belongs to the class of tropane alkaloids . Tropane alkaloids are valuable secondary plant metabolites found in high concentrations in the Solanaceae and Erythroxylaceae families . They are characterized by their unique bicyclic tropane ring system . Although all tropane alkaloids have the same basic structure, they differ immensely in their biological, chemical, and pharmacological properties .

Pharmacological Applications

Scopolamine, a tropane alkaloid, has a large legitimate market as a pharmacological agent due to its treatment of nausea, vomiting, motion sickness, as well as smooth muscle spasms . Cocaine, another tropane alkaloid, exhibits different pharmaceutical modes of action like local anaesthetic properties, CNS stimulating actions, and cardiovascular effects .

Biosynthesis and Production

Tropane alkaloids are naturally biosynthesized in plants . This review provides a comprehensive overview of tropane alkaloids, highlighting their structural diversity, use in pharmaceutical therapy from both historical and modern perspectives, natural biosynthesis in planta, and emerging production possibilities using tissue culture and microbial biosynthesis of these compounds .

Synthesis of Functionalized Acidic Ionic Liquids

Tropine-based functionalized acidic ionic liquids (FAILs) were synthesized to realize esterification catalysis for the first time . The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin with 88.7% yield and 90.8% selectivity .

Catalyst in Esterification Reactions

The tropine-based FAILs showed satisfactory results in multiple recovery and re-usage of N-(3-propanesulfonic acid) tropine as the cation, and p-toluenesulfonic acid as the anion . When used to catalyze different esterification reactions, it also showed good results .

Green Solvent for Esterification Reaction

The ionic liquid [Trps][OTs] could serve as an ideal green solvent for esterification reaction, which serves as a suitable substitute for current catalysts .

作用機序

Target of Action

Tropine isobutyrate, also known as Iisobutyroyl tropine, is a tropane alkaloid. Tropane alkaloids are known to target muscarinic receptors, which play a crucial role in the nervous system . These receptors are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Tropine isobutyrate acts as a competitive, reversible antagonist of muscarinic receptors . This means that it binds to these receptors, blocking the effects of acetylcholine and other choline esters . By doing so, Tropine isobutyrate can influence various physiological processes controlled by these receptors.

Biochemical Pathways

The biosynthesis of tropane alkaloids like Tropine isobutyrate involves several biochemical pathways. It begins with the amino acids ornithine or arginine and their intermediate putrescine, continuing to the common N-methyl-Δ1-pyrrolinium cation precursor of all tropane alkaloids . The tropane ring system is then formed, which is a key structural feature of Tropine isobutyrate .

Pharmacokinetics

The pharmacokinetics of tropane alkaloids like Tropine isobutyrate involve their absorption, distribution, metabolism, and excretion (ADME). Atropine, a related tropane alkaloid, has been shown to be metabolized by enzymatic hydrolysis in the liver, with its major metabolites being noratropine, atropin-n-oxide, tropine, and tropic acid . The metabolism of atropine is inhibited by organophosphate pesticides .

Result of Action

The molecular and cellular effects of Tropine isobutyrate’s action are likely to be similar to those of other tropane alkaloids. For instance, atropine, a related compound, is known to cause effects such as pupil dilation, decreased saliva production, and increased heart rate . .

Action Environment

The action, efficacy, and stability of Tropine isobutyrate can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the biosynthesis of tropane alkaloids . Additionally, factors such as pH and temperature can influence the stability and activity of Tropine isobutyrate.

特性

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAINLAXRDPKCOO-ZACCUICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197813 | |

| Record name | Tropine isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropine isobutyrate | |

CAS RN |

495-80-7 | |

| Record name | Tropine isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)